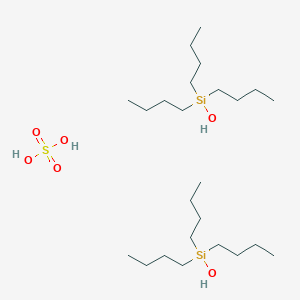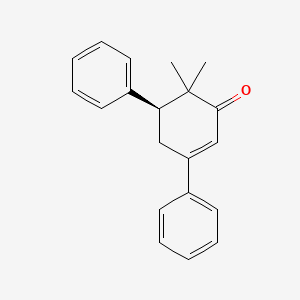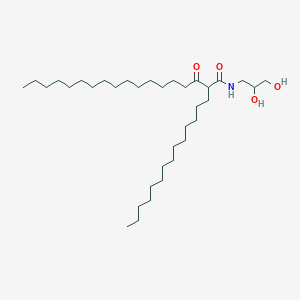
N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a dihydroxypropyl group and a long-chain fatty acid amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide typically involves multiple steps. One common method includes the reaction of a chiral epoxide with a nitrogen heterocyclic carbene (NHC), followed by rearrangement to form the desired amide . This process is highly enantioselective and yields the compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of deep eutectic solvents (DES) to enhance the efficiency and eco-friendliness of the process . These solvents help in reducing the environmental impact and improving the overall yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by using peroxides or other oxidizing agents.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Peroxides, transition metal complexes.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, tosylates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of non-ionic X-ray contrast agents and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide involves its interaction with specific molecular targets and pathways. For instance, as a contrast agent, it works by blocking X-rays, allowing for the visualization of body structures containing iodine . This compound’s unique structure enables it to interact with various biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-Dihydroxypropyl)arylamides: These compounds share a similar dihydroxypropyl group but differ in their aromatic structure.
Iohexol: A non-ionic, water-soluble contrast agent used in medical imaging.
Ioxilan: Another tri-iodinated diagnostic contrast agent with similar applications.
Uniqueness
N-(2,3-Dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide stands out due to its long-chain fatty acid amide structure, which imparts unique properties such as enhanced solubility and specific interactions with biological molecules. This makes it particularly valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
195054-32-1 |
|---|---|
Molekularformel |
C35H69NO4 |
Molekulargewicht |
567.9 g/mol |
IUPAC-Name |
N-(2,3-dihydroxypropyl)-3-oxo-2-tetradecyloctadecanamide |
InChI |
InChI=1S/C35H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(39)33(35(40)36-30-32(38)31-37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,37-38H,3-31H2,1-2H3,(H,36,40) |
InChI-Schlüssel |
AVQGTHFGGZDDIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCCCC)C(=O)NCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)
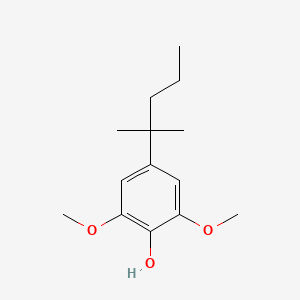
![[(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol](/img/structure/B12569636.png)
![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)

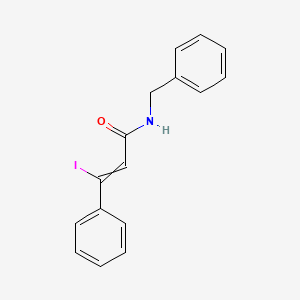
![7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12569662.png)
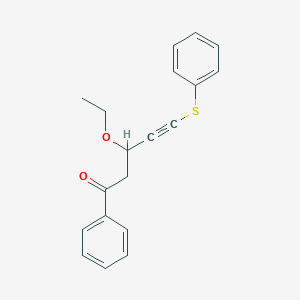
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)

